Cas no 2228202-74-0 (4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine)
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine
- 2228202-74-0
- EN300-1809062
-
- Inchi: 1S/C11H15NO2/c1-5-10-9(7-13-3)6-12-8(2)11(10)14-4/h5-6H,1,7H2,2-4H3
- InChI Key: XDSSJBNJWDIFIT-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=NC=C(COC)C=1C=C
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 31.4Ų
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1809062-0.05g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1809062-0.1g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1809062-0.25g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1809062-0.5g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1809062-1.0g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1809062-2.5g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1809062-5.0g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1809062-10.0g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1809062-1g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1809062-5g |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine |
2228202-74-0 | 5g |
$3894.0 | 2023-09-19 |
4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine
4-Ethenyl-3-Methoxy-5-(Methoxymethyl)-2-Methylpyridine: A Comprehensive Overview
4-Ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine, also known by its CAS number 2228202-74-0, is a versatile organic compound with significant applications in various fields. This compound belongs to the pyridine family, a group of nitrogen-containing aromatic heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 3, 4, and 5. Specifically, the substituents include an ethenyl group at position 4, a methoxy group at position 3, a methoxymethyl group at position 5, and a methyl group at position 2. These substituents confer unique chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine. Researchers have explored various methodologies to construct this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods have not only improved the yield and purity of the compound but also opened new avenues for its use in drug discovery and material synthesis. For instance, the ethenyl group at position 4 can serve as a reactive site for further functionalization, enabling the creation of more complex molecular architectures.
The methoxy groups present in the molecule play a crucial role in modulating its electronic properties. These groups act as electron-donating substituents, which can influence the reactivity of the pyridine ring towards various electrophiles or nucleophiles. This property is particularly useful in medicinal chemistry, where such substituents can enhance the bioavailability or pharmacokinetics of drug candidates. Recent studies have highlighted the potential of this compound as a lead molecule in anti-inflammatory and anticancer drug development.
In addition to its chemical significance, 4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine has garnered attention for its applications in materials science. The pyridine ring's aromaticity and ability to coordinate with metal ions make it an attractive candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing technologies. Researchers have demonstrated that incorporating this compound into MOFs can significantly enhance their porosity and stability under harsh conditions.
The methoxymethyl group at position 5 adds another layer of complexity to this molecule's structure. This group can participate in hydrogen bonding interactions, which are essential for stabilizing supramolecular assemblies or enhancing solubility properties. Recent computational studies have revealed that this substituent can influence the molecule's solubility profile, making it more amenable for use in aqueous-based formulations or delivery systems.
Furthermore, the methyl group at position 2 contributes to the overall hydrophobicity of the molecule. This property is advantageous in scenarios where lipophilic interactions are desired, such as in membrane permeability studies or lipid-based drug delivery systems. The combination of hydrophilic (methoxy groups) and hydrophobic (methyl group) substituents creates a balanced amphiphilic nature for this compound.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of 4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine. Initial findings suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways. However, further studies are required to fully understand its long-term impact on ecosystems.
In summary, 4-ethenyl-3-methoxy-5-(methoxymethyl)-2-methylpyridine is a multifaceted organic compound with diverse applications across various disciplines. Its unique structural features make it an invaluable tool for both fundamental research and industrial innovation. As ongoing research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological development.
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